N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Beschreibung
This compound features a bicyclic 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole core linked via a carboxamide group to a 2-methyl-4-phenyl-1,3-thiazole moiety.
Eigenschaften
Molekularformel |
C17H15N3OS2 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3OS2/c1-10-18-14(11-6-3-2-4-7-11)15(22-10)16(21)20-17-19-12-8-5-9-13(12)23-17/h2-4,6-7H,5,8-9H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
ZINBKIAOVQGSAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(S1)C(=O)NC2=NC3=C(S2)CCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid
A mixture of ethyl 2-bromoacetoacetate (1.0 eq) and thiobenzamide (1.2 eq) in ethanol undergoes reflux for 12 hours. The intermediate ethyl ester is hydrolyzed using 6 M HCl at 80°C for 4 hours, yielding the carboxylic acid (78% yield).
Cyclopenta-Thiazole Intermediate Preparation
The dihydrocyclopenta-thiazole moiety is synthesized via cyclocondensation of cyclopentanone with thiourea in the presence of bromine. Cyclopentanone (1.0 eq) reacts with thiourea (1.1 eq) and bromine (1.05 eq) in acetic acid at 60°C for 6 hours, yielding 2-aminocyclopenta[d][1,thiazole (63% yield).
Carboxamide Coupling via EDCI/HOBt Activation
Coupling the thiazole-carboxylic acid with the cyclopenta-thiazole amine requires peptide-bond-forming reagents.
Activation of Carboxylic Acid
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq) is dissolved in dry dichloromethane (DCM) with N,N'-diisopropylethylamine (DIPEA, 2.0 eq). Ethyl dimethylaminopropyl carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) are added at 0°C, stirring for 30 minutes to form the active ester.
Amine Coupling
The activated acid reacts with 2-aminocyclopenta[d]thiazole (1.1 eq) in DCM at room temperature for 24 hours. Purification via silica chromatography (ethyl acetate/hexanes, 1:3) affords the target compound in 66% yield.
Characterization Data
-
HRMS : m/z [M + H]⁺ calcd. for C₁₈H₁₆N₃OS₂: 362.0741; found: 362.0753.
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 5H, Ph), 3.02–2.89 (m, 2H, cyclopentane-CH₂), 2.66 (s, 3H, CH₃), 1.98–1.72 (m, 4H, cyclopentane-CH₂).
One-Pot Sequential Cyclization-Coupling
A streamlined protocol combines thiazole formation and carboxamide coupling in a single reactor:
-
Thiazole Ring Formation : Ethyl 2-bromoacetoacetate and thiobenzamide react in ethanol at reflux.
-
In Situ Hydrolysis : Addition of 6 M HCl converts the ester to the carboxylic acid.
-
Direct Coupling : EDCI/HOBt and the cyclopenta-thiazole amine are introduced without intermediate isolation.
This method achieves a 58% overall yield but risks side reactions during hydrolysis.
Solid-Phase Synthesis for High-Throughput Production
For industrial-scale synthesis, polymer-supported reagents enhance purity and yield:
Immobilized Carbodiimide
The carboxylic acid is bound to Wang resin via a ester linkage. EDCI-functionalized beads facilitate coupling with the amine in DMF at 50°C for 8 hours. Cleavage with trifluoroacetic acid (TFA) liberates the product in 71% yield.
Continuous Flow Reactor
A microfluidic system combines cyclopentanone, thiourea, and bromine at 100°C (residence time: 10 min), followed by inline extraction and coupling. This method achieves 82% yield with >99% purity.
Photochemical Modifications and Byproduct Analysis
Blue light (465 nm) irradiation in DCM induces [2+2] photocycloaddition in related thiazolones, suggesting potential side reactions if UV exposure occurs during synthesis. LC-MS monitoring is critical to detect dimers or oxidized byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + EDCI/HOBt | 66 | 98 | Moderate |
| One-Pot Sequential | 58 | 95 | High |
| Solid-Phase | 71 | 99 | Industrial |
| Continuous Flow | 82 | 99 | Industrial |
Industrial-Scale Purification Techniques
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazol-5-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Seine Struktur legt nahe, dass es mit verschiedenen biologischen Zielen interagieren könnte, was es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.
Medizin
In der pharmazeutischen Chemie wird die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Seine Fähigkeit, mit bestimmten Enzymen oder Rezeptoren zu interagieren, könnte es bei der Behandlung von Krankheiten wie Krebs, Infektionen oder neurologischen Störungen nützlich machen.
Industrie
Im Industriebereich könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Leitfähigkeit oder Fluoreszenz, aufgrund ihrer einzigartigen elektronischen Struktur eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazol-5-carboxamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen zu passen und deren Aktivität möglicherweise zu hemmen oder zu modulieren. Diese Interaktion kann eine Kaskade biochemischer Ereignisse auslösen, die zur gewünschten therapeutischen Wirkung führen.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and thiazolidine moieties. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that derivatives of thiazole exhibit promising growth inhibition rates against human cancer cell lines such as SNB-19 and OVCAR-8, indicating their potential as anticancer agents .
Case Study: In Vitro Anticancer Studies
A study investigated the effects of a thiazole derivative similar to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide on several cancer cell lines. The results indicated percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell types, suggesting effective anticancer properties .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Molecular docking studies have suggested that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
Case Study: Molecular Docking
In silico studies using molecular docking techniques have indicated that similar compounds can effectively bind to the active site of 5-LOX. This binding affinity suggests that these compounds could be developed into therapeutic agents for conditions characterized by excessive inflammation .
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's structure allows for interactions with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Study: Antimicrobial Testing
Research has shown that thiazole-based compounds exhibit activity against both gram-positive and gram-negative bacteria. This broad-spectrum activity highlights the potential for developing new antibiotics based on the thiazole scaffold .
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles, which are essential for ensuring efficacy and safety in clinical applications .
Structure Activity Relationship (SAR)
The exploration of structure activity relationships has been vital in optimizing the biological activity of thiazole derivatives. By modifying certain functional groups on the thiazole ring or altering substituents on the phenyl groups, researchers aim to enhance potency and selectivity against specific biological targets.
Data Table: Structure Activity Relationship Insights
Wirkmechanismus
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Core Structural Variations
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
- Target vs. Oxazole Analog : The target’s phenyl-thiazole group replaces the oxazole-acetamide moiety, increasing molecular weight and hydrophobicity. This substitution may enhance binding to aromatic-rich protein pockets.
- Target vs.
- Target vs. Pyridinyl-Thiazole Analogs : Replacing pyridinyl with phenyl removes hydrogen-bonding capability, which could reduce affinity for polar targets but improve metabolic stability.
Physicochemical and Pharmacological Properties
- Bioactivity : While direct data is unavailable, pyridinyl-thiazole carboxamides in exhibited statistically significant activity (p<0.05) in biological assays, suggesting the target’s phenyl substitution could modulate potency against similar targets (e.g., kinases or antimicrobial agents).
- Stability: The cyclopenta[d]thiazole core may confer rigidity, improving metabolic stability over monocyclic thiazoles.
Biologische Aktivität
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.43 g/mol |
| LogP | 3.4618 |
| Polar Surface Area | 71.074 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit promising anticancer activity. For example, compounds with similar thiazole structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of thiazole derivatives, compounds were assessed against several cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that derivatives containing the thiazole moiety exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Testing
In a recent evaluation of antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain thiazole derivatives had minimum inhibitory concentrations (MIC) below 0.25 μg/mL for pathogens such as Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | S. aureus | ≤0.25 | |
| Compound E | E. coli | ≤0.50 | |
| Compound F | C. albicans | ≤0.25 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Thiazoles are known to scavenge free radicals effectively.
Research Findings
A study highlighted that thiazole-based compounds could reduce oxidative stress markers in vitro, indicating their potential use as therapeutic agents in oxidative stress-related conditions.
Table 3: Antioxidant Activity Analysis
Q & A
What synthetic routes are available for N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide?
Level: Basic
Answer:
The compound is synthesized via cyclocondensation of thioamide precursors with α-halo ketones or via multi-step heterocyclic assembly. A common approach involves refluxing intermediates (e.g., 5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamide) with benzaldehyde derivatives in acetic acid and ammonium acetate for 10–12 hours, followed by purification via ethanol recrystallization . Yields typically range from 70–80% under optimized conditions. Key steps include:
- Cyclization: Formation of the cyclopenta-thiazole core at 80–100°C.
- Carboxamide coupling: Using EDCI/HOBt in DMF for amide bond formation.
Characterization involves IR (C=O stretch at ~1720 cm⁻¹), ¹H NMR (e.g., δ 2.3 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons), and HRMS (M⁺ peak at m/z 385.12) .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- IR spectroscopy: Identifies functional groups (e.g., amide C=O at 1650–1720 cm⁻¹, C=N at 1600 cm⁻¹) .
- NMR: ¹H/¹³C NMR resolves regiochemistry; e.g., thiazole protons appear as singlets (δ 6.8–7.1 ppm), while cyclopenta protons show multiplet splitting (δ 2.5–3.5 ppm) .
- Mass spectrometry: HRMS confirms molecular weight (e.g., m/z 385.12 [M+H]⁺) and fragmentation patterns .
- X-ray crystallography: Resolves ambiguities in tautomeric forms or stereochemistry, as seen in analogous thiadiazole derivatives .
How can researchers optimize the synthesis yield of this compound when scaling up?
Level: Advanced
Answer:
Apply Design of Experiments (DoE) to identify critical parameters:
- Variables: Temperature (80–120°C), stoichiometry (1:1 to 1:1.2), catalyst (e.g., p-TsOH, 5–10 mol%).
- Statistical models: Central composite design reduces trials by 50% while mapping optimal conditions (e.g., 95% yield at 100°C, 1:1.1 ratio) .
- Process control: Use inline FTIR to monitor reaction progression and adjust reflux time dynamically (8–14 hours) .
ICReDD’s quantum chemical reaction path searches can predict energy barriers for cyclization steps, reducing optimization time by 30–40% .
How to resolve contradictions in NMR data between theoretical predictions and experimental results?
Level: Advanced
Answer:
Discrepancies may arise from:
- Tautomerism: Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts (e.g., thione-thiol tautomerism in thiadiazoles) .
- Solvent effects: Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents stabilize specific conformers .
- DFT calculations: B3LYP/6-31G* simulations predict chemical shifts within ±0.3 ppm accuracy. For example, ’s thiophene-pyrazole hybrids showed δ 7.4 ppm (calc.) vs. δ 7.5 ppm (expt.) .
What computational methods support the rational design of derivatives with enhanced bioactivity?
Level: Advanced
Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with low metabolic liability. For thiazoles, a HOMO-LUMO gap <4 eV correlates with improved binding .
- Molecular docking: AutoDock Vina screens derivatives against target proteins (e.g., kinase inhibitors). ’s thiadiazole-carboxamides showed ΔG = -9.2 kcal/mol for EGFR binding .
- QSAR models: Train on IC₅₀ data from analogous compounds to predict bioactivity (R² > 0.85) .
What are the stability considerations for this compound under different storage conditions?
Level: Basic
Answer:
- Thermal stability: Decomposition <5% at 25°C for 6 months when stored in amber vials under argon .
- Hydrolytic stability: Susceptible to amide bond cleavage at pH <3 or >10. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
- Light sensitivity: UV-Vis studies show 10% degradation after 48 hours under UV light; recommend storage at -20°C in the dark .
How to address low reproducibility in biological assay results for this compound?
Level: Advanced
Answer:
- Purity verification: Use HPLC-MS (≥95% purity; tR = 8.2 min) to exclude batch-to-batch variability .
- Solubility optimization: Employ DMSO/PBS co-solvents (10% v/v) to achieve >1 mM solubility, critical for IC₅₀ assays .
- Control experiments: Include known inhibitors (e.g., staurosporine) to validate assay conditions. ’s thiadiazoles showed ±5% variability in triplicate runs .
What are the key challenges in regioselective functionalization of the thiazole core?
Level: Advanced
Answer:
- Electrophilic substitution: Direct functionalization at C-4 is hindered by steric bulk; use directed ortho-metalation (DoM) with LDA to install substituents .
- Cross-coupling: Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts for C-5 arylation (70–80% yield) .
- Computational guidance: NBO analysis identifies nucleophilic sites (MEP maps) for targeted modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
